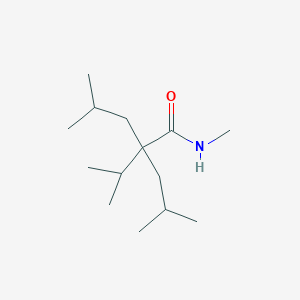![molecular formula C20H16O2 B14194223 5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-71-5](/img/structure/B14194223.png)
5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with 2-naphthol in the presence of a catalyst can lead to the formation of the desired naphthopyran structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound .
Applications De Recherche Scientifique
5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: Another pyran derivative with different structural features and applications.
2-Amino-4H-pyran-3,5-dicarboxylate: Known for its biological activities and synthetic versatility.
Uniqueness
5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its unique naphthopyran structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
923026-71-5 |
|---|---|
Formule moléculaire |
C20H16O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C20H16O2/c1-13-6-8-14(9-7-13)19-17-5-3-2-4-15(17)10-16-11-22-12-18(21)20(16)19/h2-10H,11-12H2,1H3 |
Clé InChI |
VVBCMEYQDKYOHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)COCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)

![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)

![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
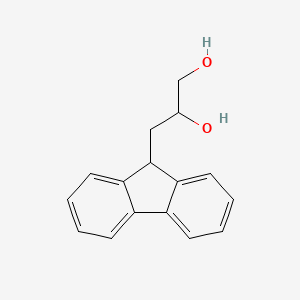
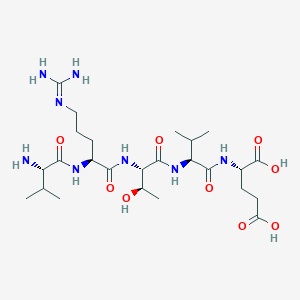
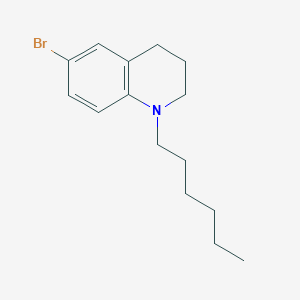
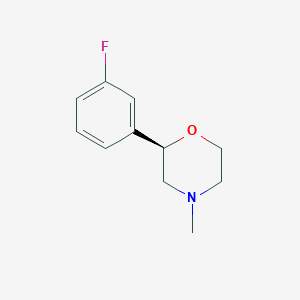
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)

